(R)-7-Azaspiro[3.5]nonan-1-amine
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Overview
Description
®-7-Azaspiro[35]nonan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Azaspiro[3.5]nonan-1-amine typically involves the use of Reformatsky reagents. For instance, the reaction of methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides results in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include the use of zinc and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for ®-7-Azaspiro[3.5]nonan-1-amine are not extensively documented, the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-7-Azaspiro[3.5]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
Scientific Research Applications
®-7-Azaspiro[3.5]nonan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with analgesic and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of ®-7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Known for its use as a covalent inhibitor in cancer therapy.
3-Azabicyclo[3.2.2]nonanes: Exhibits high antiplasmodial activity and is used in antiprotozoal research.
3-Ethoxyspiro[3.5]nonan-1-amine Hydrochloride: Used in various chemical research applications.
Uniqueness
®-7-Azaspiro[3.5]nonan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3R)-7-azaspiro[3.5]nonan-3-amine |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2/t7-/m1/s1 |
InChI Key |
CCIGTPWIGSZLRT-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC2([C@@H]1N)CCNCC2 |
Canonical SMILES |
C1CC2(C1N)CCNCC2 |
Origin of Product |
United States |
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